![molecular formula C18H28N2O2S B2929572 Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate CAS No. 1826104-07-7](/img/structure/B2929572.png)
Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate, also known as BMT-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various piperidine derivatives, which are valuable for their potential applications in medicinal chemistry. For instance, the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor highlights the versatility of piperidine derivatives in synthesizing biologically active compounds (Marin et al., 2004). Similarly, the synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate demonstrates its importance as an intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Intermediate in Drug Development
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, underscores the role of such compounds in the synthesis of targeted therapies (Wang et al., 2015). The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan- 2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate also illustrates the compound's utility in creating intermediates for biologically active molecules such as crizotinib (Kong et al., 2016).
Asymmetric Synthesis
The efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, useful for nociceptin antagonists, showcases the application of piperidine derivatives in creating complex molecular architectures with potential therapeutic benefits (Jona et al., 2009).
Material Science Applications
In material science, the investigation of the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions highlights the potential of piperidine derivatives in corrosion inhibition, an essential aspect of industrial maintenance and longevity (Praveen et al., 2021).
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex, which is a three-part complex consisting of the PROTAC molecule, the target protein, and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein degradation. Specifically, the compound is involved in the ubiquitin-proteasome pathway, which is responsible for the degradation of most proteins in the cell .
Result of Action
The result of the compound’s action is the degradation of the target protein. This can have various molecular and cellular effects depending on the specific function of the degraded protein .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C .
properties
IUPAC Name |
tert-butyl 4-methyl-4-(4-methylsulfanylanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-17(2,3)22-16(21)20-12-10-18(4,11-13-20)19-14-6-8-15(23-5)9-7-14/h6-9,19H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOULTZUNZVDYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)NC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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